5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-2-3-7-14-12-16-15-11(17-12)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHUGQUQQBJYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(O1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with butyl isocyanate under reflux conditions to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole ring with bromophenyl and butylamine substitutions. It has gained interest in medicinal chemistry and materials science for its potential anticancer properties. The compound can be sourced from chemical suppliers that specialize in research chemicals and is cataloged under the Chemical Abstracts Service number 2490430-26-5.
Scientific Research Applications
This compound belongs to the class of oxadiazole derivatives, known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Oxadiazole derivatives, including those with substitutions at the 5th position of the oxadiazole ring and on the amine nitrogen, show promise as potential therapeutic agents for various conditions and serve as building blocks in synthesizing complex molecules with desired biological activities.
Antimicrobial Agents
1,3,4-oxadiazoles have demonstrated potential as antibacterial agents in numerous studies.
Medicinal Chemistry
Due to its unique structure, this compound can interact with various biological targets, making it a subject of interest for further research and development in therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes that are essential for cancer cell survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at the 2-amino position (N-substituent) and the 5-phenyl position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Molecular Interactions and Docking
- The 2-amino group in 1,3,4-oxadiazoles forms critical hydrogen bonds with kinase hinge regions (e.g., GSK-3β’s Tyr134 and Val135). N-Substitution with butyl likely disrupts these interactions, reducing inhibitory potency compared to unsubstituted analogues .
- Docking studies on oxadiazole derivatives targeting Mtb MurB (PDB: 5JZX) reveal that electron-withdrawing substituents (e.g., bromine) improve binding affinity. The 3-bromophenyl group in the target compound may enhance hydrophobic interactions .
Physicochemical and Drug-Likeness Properties
Table 2: Drug-Likeness Comparison (Lipinski’s Rule)
| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-butyl-... | 297.18 | 3.8 | 1 | 4 |
| 5-(4-Methoxyphenyl)-N-(2,4-dimethylphenyl)-... | 339.39 | 4.2 | 1 | 5 |
| 5-(Pyridin-3-yl)-N-(4-chlorobenzylidene)-... | 326.76 | 2.9 | 1 | 6 |
All compounds comply with Lipinski’s Rule of Five, but the target compound’s higher logP (3.8) suggests better membrane permeability than polar analogues .
Biological Activity
5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 281.15 g/mol. The compound features an oxadiazole ring substituted with a bromophenyl group and a butylamine moiety. The synthesis typically involves cyclization reactions between hydrazides and carboxylic acids or derivatives. A common method includes the reaction of 3-bromobenzohydrazide with butyl isocyanate under reflux conditions, facilitating the formation of the oxadiazole ring .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-453) . The mechanism of action is believed to involve apoptosis induction and interference with critical cellular processes necessary for cancer cell survival .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| MDA-MB-453 | 12.41 | Inhibition of cell proliferation |
| Non-cancerous | >100 | Minimal cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi . The specific interactions at the molecular level are still under investigation but suggest that the oxadiazole ring plays a crucial role in binding to microbial targets.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
A comprehensive study published in Wiley-VCH explored the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications on the oxadiazole ring significantly impacted biological activity. For instance, compounds with halogen substitutions showed enhanced potency against breast cancer cell lines compared to their unsubstituted counterparts . Another study highlighted the use of molecular docking techniques to predict binding affinities with estrogen receptors, suggesting a potential pathway for therapeutic intervention in hormone-dependent cancers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine?
- Answer : The compound can be synthesized via cyclization of substituted hydrazides or thiosemicarbazides under reflux with phosphoryl chloride (POCl₃). For example, a general protocol involves reacting a bromophenyl-substituted precursor (e.g., bromophenyl carboxylic acid derivatives) with N-butylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product. Recrystallization in DMSO/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for characterizing this oxadiazole derivative?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and substituent positions.
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole core) .
Q. What safety protocols should be followed during synthesis and disposal?
- Answer :
- Handling POCl₃ : Use inert atmosphere (N₂/Ar) and cold traps to prevent hydrolysis.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating halogenated waste. Collaborate with certified waste management services for environmentally safe disposal of brominated compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
- Answer :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and measure ROS generation to assess antioxidant/oxidative stress modulation .
- In Vivo Models : Employ xenograft mice models with randomized block designs to account for biological variability. Subdivide cohorts by dosage (e.g., 10–50 mg/kg) and monitor tumor volume suppression over 4–6 weeks .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Answer :
- Meta-Analysis : Compare structural analogs (e.g., 5-aryl substitutions) across studies to identify substituent-dependent activity trends.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinities with experimental IC₅₀ values. Validate using QSAR models to predict bioactivity cliffs .
Q. How does the bromine substituent influence the compound’s environmental fate and degradation pathways?
- Answer :
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS. Bromine’s electron-withdrawing effect may stabilize the oxadiazole ring, slowing hydrolysis.
- Ecotoxicology : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305. Brominated aromatics often persist in lipid-rich tissues .
Q. What advanced structural analysis techniques validate crystallinity and polymorphism?
- Answer :
- SC-XRD : Resolve bond lengths (e.g., C-N in oxadiazole: ~1.30 Å) and dihedral angles to confirm planar geometry.
- DSC/TGA : Monitor thermal stability (decomposition >200°C) and polymorphic transitions under controlled heating rates .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 307.18 g/mol (theoretical) | - |
| Melting Point | 114–116°C (DSC) | |
| LogP (Lipophilicity) | 3.2 ± 0.3 (HPLC) | |
| Solubility (DMSO) | >50 mg/mL (25°C) |
Table 2 : Example Experimental Design for Pharmacological Screening
| Parameter | Details |
|---|---|
| Cell Lines | MCF-7 (breast), A549 (lung), HepG2 (liver) |
| Incubation Time | 48–72 hours |
| Dosage Range | 1–100 µM (3-fold serial dilution) |
| Positive Control | Doxorubicin (IC₅₀ = 0.5–2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
